Methyl cyclooct-4-ene-1-carboxylate

Vue d'ensemble

Description

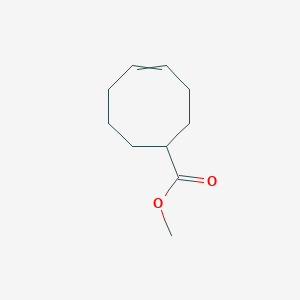

Methyl cyclooct-4-ene-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

Methyl cyclooct-4-ene-1-carboxylate is utilized in the synthesis of copolymers, particularly in the preparation of statistical poly(ethylene-co-methyl methacrylate) copolymers. These copolymers are valuable as compatibilizers in polymer blends, enhancing the compatibility between different types of polymers such as poly(methyl methacrylate) and polyethylene . The incorporation of this compound allows for tailored properties in materials used for packaging, automotive parts, and other applications requiring specific mechanical characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various bioactive compounds. For instance, it has been linked to the development of radioimmunoimaging agents that improve tumor-to-blood ratios in cancer diagnostics. The compound's ability to form stable conjugates with targeting molecules enhances its utility in targeted therapies . Moreover, it has been evaluated for its potential use in drug delivery systems due to its favorable biocompatibility and functionalization capabilities.

Fragrance and Cosmetic Industry

This compound has also found applications in the fragrance industry. It can be used to formulate pleasant olfactory profiles for perfumes, air care products, and cosmetics. The compound's versatility allows it to be incorporated in varying amounts depending on the desired fragrance intensity . Its pleasant scent characteristics make it suitable for use in household products and personal care formulations.

Polymer Blends Compatibility

A study demonstrated that incorporating this compound into poly(ethylene-co-methyl methacrylate) significantly improved the mechanical properties and thermal stability of the resulting copolymer blends. The research indicated that these blends exhibited enhanced tensile strength and elongation at break compared to blends without this compound .

Targeted Cancer Imaging

Research involving cyclooctene derivatives highlighted the effectiveness of this compound in synthesizing radiolabeled antibodies for tumor imaging. The study reported a substantial increase in imaging contrast due to improved tumor localization of the radiolabeled conjugates .

Fragrance Formulation

In fragrance formulation studies, this compound was assessed for its olfactory impact when blended with other aromatic compounds. Results showed that it contributed positively to the overall scent profile while maintaining stability under various conditions typical for cosmetic applications .

Propriétés

Numéro CAS |

1129-33-5 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

methyl cyclooct-4-ene-1-carboxylate |

InChI |

InChI=1S/C10H16O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3 |

Clé InChI |

NVLYMDYWKGWODU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CCCC=CCC1 |

SMILES isomérique |

COC(=O)C1CCC/C=C\CC1 |

SMILES canonique |

COC(=O)C1CCCC=CCC1 |

Synonymes |

4-Cyclooctene-1-carboxylic acid methyl ester |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.